

Butyl nicotinate chemical properties and structure

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Compound of Interest

Compound Name: Butyl nicotinate

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An In-depth Technical Guide to the Chemical Properties and Structure of **Butyl Nicotinate**

Introduction

Butyl nicotinate, also known as butyl 3-pyridinecarboxylate, is an organic chemical compound, specifically the butyl ester of nicotinic acid (Niacin, Vitamin B3). It is recognized for its characteristic pungent-sweet, mushroom-tobacco-like odor and is utilized in the fragrance and flavor industry.[1] This technical guide provides a comprehensive overview of its chemical structure, physical properties, spectroscopic data, and a representative synthesis protocol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

Butyl nicotinate consists of a pyridine ring substituted with a butoxycarbonyl group at the 3-position. The ester linkage is formed between the carboxylic acid of nicotinic acid and the hydroxyl group of n-butanol.

Caption: Chemical structure of **Butyl Nicotinate**.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
IUPAC Name	butyl pyridine-3-carboxylate	[2]
CAS Number	6938-06-3	[2][3][4][5][6][7]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][2][3][4][5][7][8]
Molecular Weight	179.22 g/mol	[1][2][3][6][7]
Canonical SMILES	CCCCOC(=O)C1=CN=CC=C1	[2]
InChI Key	DQULIMIQTCDUAN-UHFFFAOYSA-N	[2][4][5]
Synonyms	n-Butyl nicotinate, Nicotinic acid butyl ester, Butyl 3-pyridinecarboxylate	[1][2][4][5]

Physicochemical Properties

Butyl nicotinate is a colorless to light yellow oily liquid.[1][7] It is characterized by its limited solubility in water but is soluble in organic solvents like alcohol and oils.[1][7]

Table 2: Physical Properties of Butyl Nicotinate

Property	Value	Conditions	Reference
Appearance	Colorless to light yellow/orange clear liquid	Ambient	[1]
Boiling Point	251.9 °C	at 752 Torr	[3]
252 °C	[1][7][9]		
260.17 °C	at 760 mm Hg (est.)	[8]	
Density	1.06 g/cm ³	at 20 °C	[1][3][7][9]
Refractive Index (n _D)	1.495	at 20 °C	[1][7][9]
Flash Point	106 °C		
113 °C	[1][9]		
Water Solubility	2.45 g/L	at 32 °C	[1]
2610 mg/L	at 25 °C (exp.)	[8]	
LogP (o/w)	2.270	[1][8]	
pKa	3.20 ± 0.10	Predicted	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **butyl nicotinate**. Data is available from various spectroscopic techniques.[2][4][5][9][10]

Table 3: Summary of Available Spectroscopic Data

Technique	Description	Reference
^1H NMR	Proton Nuclear Magnetic Resonance data is available, providing information on the hydrogen environments in the molecule.	[2][9]
^{13}C NMR	Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule.	[9]
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectra are available, offering insights into the molecular weight and fragmentation pattern.	[2][4][5][9]
Infrared (IR) Spectroscopy	FTIR and vapor phase IR spectra are available, showing characteristic absorption bands for the functional groups present (e.g., C=O of the ester, C-O, and aromatic C-N).	[2][9]

Generalized Experimental Protocol for Spectroscopic Analysis

While specific instrument parameters may vary, the following outlines a general approach for obtaining spectroscopic data for a liquid sample like **butyl nicotinate**.[\[11\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of **butyl nicotinate** (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[\[11\]](#)

- Data Acquisition: The sample is placed in the NMR spectrometer, and ^1H and ^{13}C NMR spectra are acquired.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.[\[11\]](#)
- Infrared (IR) Spectroscopy:
 - Sample Preparation (ATR-FTIR): For Attenuated Total Reflectance (ATR) analysis, a drop of neat **butyl nicotinate** is placed directly on the ATR crystal.[\[2\]](#)[\[11\]](#)
 - Data Acquisition: A background spectrum of the clean crystal is recorded, followed by the sample spectrum.[\[11\]](#) The technique is often described as "CAPILLARY CELL: NEAT".[\[2\]](#)
- Mass Spectrometry (MS):
 - Sample Introduction: As a volatile liquid, **butyl nicotinate** is typically introduced into the mass spectrometer through a Gas Chromatography (GC-MS) system.[\[11\]](#)
 - Ionization: Electron Ionization (EI) is commonly used, where the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[11\]](#)
 - Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Synthesis of Butyl Nicotinate

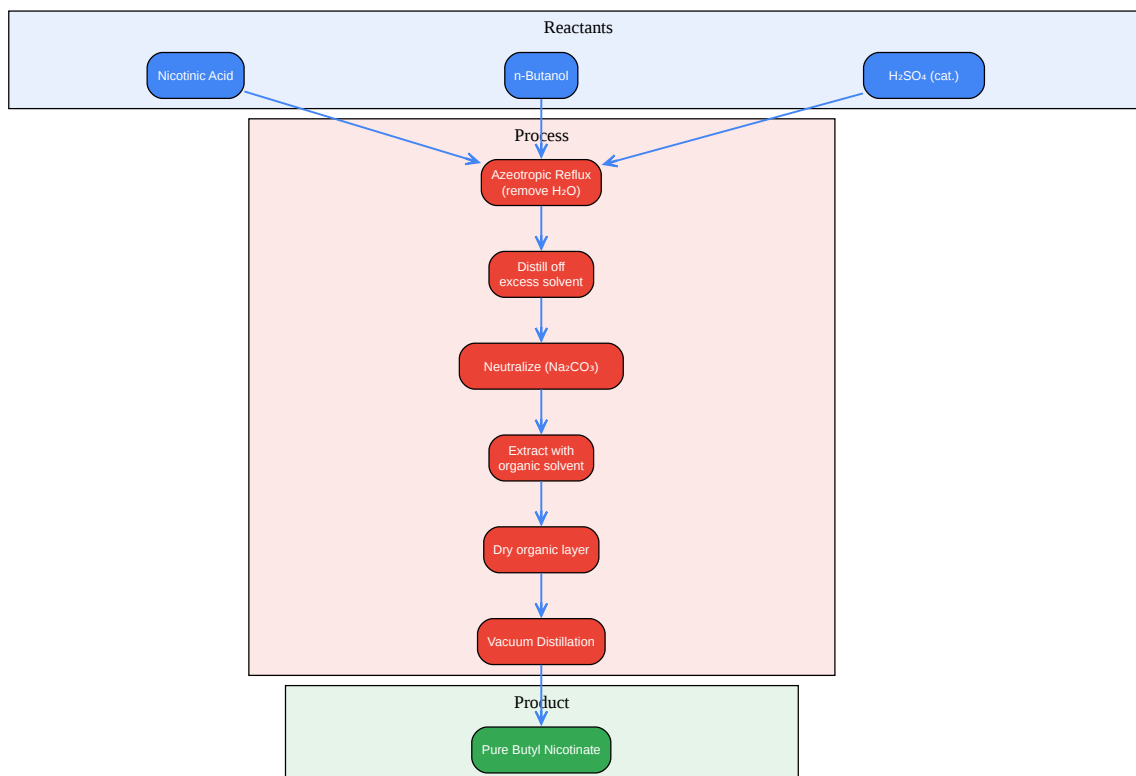
Butyl nicotinate is typically synthesized via Fischer esterification of nicotinic acid with n-butanol, using an acid catalyst.[\[1\]](#)[\[7\]](#)

Experimental Protocol: Fischer Esterification

This protocol is a generalized method based on azeotropic esterification.[\[1\]](#)[\[7\]](#)

- Reaction Setup: Nicotinic acid (1.0 eq) is combined with n-butanol (as solvent and reactant) and a suitable solvent for azeotropic water removal, such as benzene or toluene, in a round-bottom flask.[\[1\]](#)[\[7\]](#)

- Catalysis: A catalytic amount of concentrated sulfuric acid is slowly added to the stirring mixture.[\[1\]](#)[\[7\]](#)
- Reflux: A Dean-Stark apparatus or similar water separator is attached, and the reaction mixture is heated to reflux for several hours (e.g., 8 hours) to drive the reaction to completion by removing the water byproduct.[\[1\]](#)[\[7\]](#)
- Workup:
 - After cooling, excess n-butanol and the azeotropic solvent are removed by distillation.[\[1\]](#)[\[7\]](#)
 - The residue is poured into ice water and neutralized to a pH of 7-8 with a saturated sodium carbonate solution.[\[1\]](#)[\[7\]](#)
- Extraction and Purification:
 - The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., isopropyl ether).[\[1\]](#)[\[7\]](#)
 - The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.[\[7\]](#)
 - The crude product is then purified by vacuum distillation to yield pure **butyl nicotinate**.[\[7\]](#)



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Caption: Workflow for the synthesis of **Butyl Nicotinate**.

Safety and Handling

Butyl nicotinate is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling. Standard laboratory safety procedures should be followed, including working in a well-ventilated area. For storage, it is recommended to keep it in a cool, dark place, preferably below +30°C.[1]

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